molecular formula C15H12O7 B1681242 Taxifolin CAS No. 480-18-2

Taxifolin

Cat. No. B1681242
CAS RN: 480-18-2
M. Wt: 304.25 g/mol
InChI Key: CXQWRCVTCMQVQX-LSDHHAIUSA-N
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Description

Taxifolin, also known as dihydroquercetin, is a flavonoid compound that belongs to the subclass flavanonols in the flavonoids . It is extracted from plants such as Siberian larch and milk thistle . Taxifolin has excellent antioxidant, anti-inflammatory, anti-microbial, and other pharmacological activities .


Synthesis Analysis

Taxifolin and related compounds are biosynthesized via the phenylpropanoid pathway . They are commercially generated in semisynthetic forms . The 2’-hydroxyl chalcone derivatives were prepared by condensation of 2′-hydroxyhypnone derivatives and phenyl aldehyde derivatives under alkali .


Molecular Structure Analysis

Taxifolin has a 3′,4′-O-dihydroxyl group in the B-ring, and a 4-keto group in the C-ring . The O-dihydroxy structure in the B ring confers stability .


Chemical Reactions Analysis

Taxifolin exhibits pleiotropic effects including anti-oxidant and anti-glycation activities . It has been demonstrated to inhibit Aβ fibril formation in vitro . It also inhibits the upregulation of IL-1β, NF-κB and IκKB expression .


Physical And Chemical Properties Analysis

Taxifolin is a brown powder with a molar mass of 304.254 g·mol −1 . It has a melting point of 237 °C . The presence of 3′,4′-O-dihydroxyl group in the B-ring, and 4-keto group in the C-ring of Taxifolin is liable for extreme radical scavenging mediated antioxidant activity .

Scientific Research Applications

Health-Promoting Effects

Taxifolin, a flavonoid found in various plants, has demonstrated a range of pharmacological activities. It shows potential in managing inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders. Its anti-cancer activity is particularly notable, suggesting its potential in developing treatments for various health conditions (Sunil & Xu, 2019).

Cardioprotective Effects

Taxifolin has shown protective effects against myocardial ischemia/reperfusion injury by modulating the mitochondrial apoptosis pathway, suggesting its potential use in treating cardiovascular diseases (Tang et al., 2019).

Hepatoprotective Activity

Studies indicate that taxifolin can alleviate liver fibrosis and protect against liver injury. It operates by regulating specific signaling pathways, demonstrating its efficacy as a hepatoprotective agent (Liu et al., 2021).

Antioxidant and Protective Mechanism in Toxicity

Taxifolin exhibits significant antioxidant properties and protective effects against oxidative DNA damage. It has also shown effectiveness in mitigating the toxicity of harmful substances in biological models, highlighting its role as a natural antioxidant (Manigandan et al., 2015).

Osteogenic and Dental Applications

Research shows that taxifolin can enhance osteogenic differentiation and improve bone formation, which could be beneficial in treating bone-related diseases. Its effects on alveolar bone in experimental periodontitis suggest potential applications in dental health (Alpan et al., 2020).

Neuroprotective Properties

Taxifolin has shown promise in neurodegenerative diseases such as Alzheimer's. It inhibits amyloid-β-associated processes and may improve cerebral blood flow, suggesting its potential as a therapeutic agent in neurodegenerative disorders (Tanaka et al., 2019).

Gastrointestinal Health

In studies of colitis, taxifolin demonstrated protective effects by modulating inflammatory pathways and enhancing intestinal barrier function. Its impact on gut microbiota further underscores its potential benefits for gastrointestinal health (Hou et al., 2021).

Potential in Treating Cardiac Hypertrophy and Fibrosis

Taxifolin has shown efficacy in preventing cardiac hypertrophy and attenuating ventricular fibrosis, which are critical in managing cardiovascular diseases. Its role in modulating oxidative stress and signaling pathways indicates its therapeutic potential in this area (Guo et al., 2015).

Safety And Hazards

Taxifolin is considered to be safe, but it can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Taxifolin has shown potential as a therapeutic drug for Alzheimer’s disease and metabolic diseases with a high risk for dementia . It has also shown promise for the treatment of diseases across human systems . Future research directions include exploring the therapeutic potentials of taxifolin for use in novel therapeutic strategies for CAA, AD, and metabolic diseases with an increased risk for dementia .

properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQWRCVTCMQVQX-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022450, DTXSID301017215
Record name (+)-Taxifolin
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Record name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxifolin

CAS RN

480-18-2, 24198-97-8
Record name Taxifolin
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Record name rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one
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Record name Taxifolin
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Record name (+)-Taxifolin
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Record name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
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Record name (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone
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Record name TAXIFOLIN
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Record name TAXIFOLIN, (±)-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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